molecular formula C9H16N2O B12878590 1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine

1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine

Cat. No.: B12878590
M. Wt: 168.24 g/mol
InChI Key: UKFXUCIEOMAJPN-UHFFFAOYSA-N
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Description

1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine is a compound belonging to the isoxazole family, which is a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The tert-butyl and N-methylmethanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions, such as room temperature to 40°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of functionalized isoxazole compounds .

Mechanism of Action

The mechanism of action of 1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine involves its interaction with molecular targets such as FLT3 kinase. The compound inhibits the phosphorylation of FLT3, leading to the induction of apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of acute myeloid leukemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FLT3 kinase and induce apoptosis in cancer cells sets it apart from other isoxazole derivatives .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C9H16N2O/c1-9(2,3)8-5-7(6-10-4)11-12-8/h5,10H,6H2,1-4H3

InChI Key

UKFXUCIEOMAJPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CNC

Origin of Product

United States

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